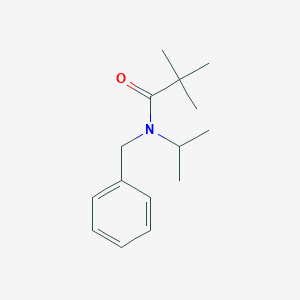









|
REACTION_CXSMILES
|
O.[CH2:2]([NH:9][CH:10]([CH3:12])[CH3:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.[C:20](Cl)(=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22]>C1C=CC=CC=1>[CH2:2]([N:9]([CH:10]([CH3:12])[CH3:11])[C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
149.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NC(C)C
|
|
Name
|
|
|
Quantity
|
111.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
126.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A one-liter reaction flask
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with a power stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the stirred reaction mixture
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 75-80° for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
the amine-salt was collected on a vacuum
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was transferred to a separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water which
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After removing the drying agent
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
was appropriately fitted for a simple vacuum distillation
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)N(C(C(C)(C)C)=O)C(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |